molecular formula C16H15F2NO5S B2502991 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide CAS No. 1421456-89-4

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2502991
CAS No.: 1421456-89-4
M. Wt: 371.35
InChI Key: CNIGWPMRVRWEMK-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H15F2NO5S and its molecular weight is 371.35. The purity is usually 95%.
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Scientific Research Applications

Kinetic and Mechanistic Studies

Kinetic, Isotopic, and Nitrogen-15 NMR Study
Decomposition studies of N-hydroxybenzenesulfonamide in alkaline solutions have provided insights into the kinetics and mechanisms underlying sulfonamide reactions. This research offers a foundational understanding of the chemical behavior of sulfonamide derivatives under specific conditions, potentially aiding in the development of novel compounds with enhanced stability and reactivity for various applications (Bonner & Ko, 1992).

Biological Interactions and Activities

Mixed-Ligand Copper(II)-Sulfonamide Complexes
Research on mixed-ligand copper(II)-sulfonamide complexes has explored their DNA binding, cleavage, genotoxicity, and anticancer activity. The findings indicate that the sulfonamide derivative plays a crucial role in these biological interactions, suggesting potential therapeutic applications in cancer treatment and genetic research (González-Álvarez et al., 2013).

Pharmacological Implications

Carbonic Anhydrase Inhibition
A study on benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry demonstrated their role as inhibitors of carbonic anhydrase, a critical enzyme in many physiological processes. This research underscores the potential for developing new therapeutic agents targeting conditions related to enzyme dysregulation (Pala et al., 2014).

Safety and Hazards

While specific safety and hazard information for “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for the research on similar compounds include the design of more potent drugs using Structural Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies . The new motifs were predicted for their drug likeness and ADME studies . All the derivatives obey Lipinski’s rule of five and have good bioactive scores , indicating the probable potentiality of these compounds as future drugs .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO5S/c17-11-2-1-3-12(18)16(11)25(21,22)19-7-6-13(20)10-4-5-14-15(8-10)24-9-23-14/h1-5,8,13,19-20H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIGWPMRVRWEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=C(C=CC=C3F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.